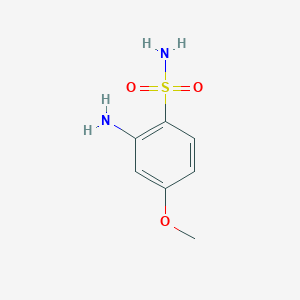

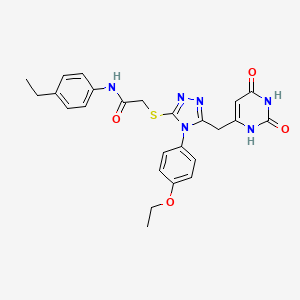

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

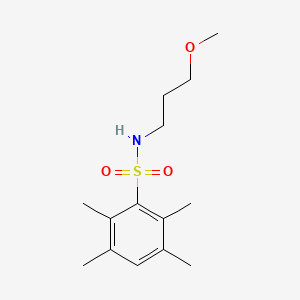

The compound N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a chemical that appears to be related to the quinoline family, which is known for its biological importance. Although the specific compound is not directly mentioned in the provided papers, the quinoline core is a common feature in medicinal chemistry due to its presence in numerous pharmacologically active compounds.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, a one-pot synthesis method for 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives has been developed. This method involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Although the exact synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the compound N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques could be used to analyze the molecular structure of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide as well.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can vary widely depending on the functional groups present. The provided papers do not detail reactions specific to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, but they do suggest that quinoline compounds can undergo various transformations, such as hydroxylation and cyclization . These reactions are crucial for the synthesis and modification of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the provided papers do not give specific details on the properties of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, they do imply that such compounds are likely to have significant biological activity due to their structural complexity . The exact properties would need to be determined experimentally through methods such as solubility testing, melting point determination, and stability studies.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Studies have outlined the synthesis and structural analysis of related tetrahydroquinoline derivatives, emphasizing their role as intermediates in pharmaceutical development. For instance, the hydration of ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate leads to substituted cyanoacetamides, which are crucial for cyclization reactions in medicinal chemistry (Ukrainets et al., 2007). This process exemplifies the fundamental steps in synthesizing complex molecules for therapeutic purposes.

Pharmacological Intermediates

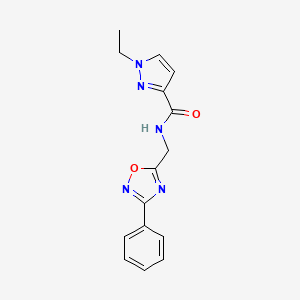

- Another significant application is the role of tetrahydroquinoline derivatives as key intermediates in the synthesis of selective kinase inhibitors, which are critical in the development of cancer therapies. The synthesis of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, for example, demonstrates a pathway to crafting compounds targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2), pivotal in cancer treatment strategies (Jiang et al., 2011).

Antioxidant and Biological Activity

- Research has also explored the antioxidant properties of ethoxyquin and its analogs, including tetrahydroquinoline variants, showcasing their potential in oxidative stress mitigation, a key factor in various diseases (Kumar et al., 2007). These findings could lead to new therapeutic agents that combat oxidative damage in cells.

Antimicrobial Agents

- The development of antimicrobial agents from tetrahydroquinoline derivatives is another area of interest. For instance, ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have shown promising antimicrobial activity, indicating the potential for new treatments against resistant bacterial strains (Abdel-Mohsen, 2014).

Ocular Hypotensive Agents

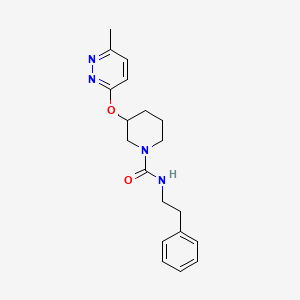

- Additionally, tetrahydroquinoline analogs have been evaluated for their ocular hypotensive action, offering insights into novel treatments for conditions like glaucoma. Compounds based on the tetrahydroquinoline structure have demonstrated significant intraocular pressure reduction, underscoring their potential in ocular pharmacology (Pamulapati & Schoenwald, 2011).

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-21-17-10-9-15(12-14(17)8-11-19(21)23)20-18(22)13-24-16-6-4-3-5-7-16/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLALRJDXYRZWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-1-[(4-Methylphenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2549961.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2549962.png)

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)

![5-(2-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2549973.png)